4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers developing NR2B-selective NMDA receptor antagonists or 5-hydroxyaurone derivatives often face supply bottlenecks for the essential aldehyde intermediate. 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde (CAS 17172-62-2) provides a direct synthetic solution with its unique oxoacetamide linker that ensures the conformational constraints required for antagonist design [1†L4-L8]. • Enables efficient formation of the aurone core, a privileged scaffold in anticancer drug discovery [2†L12-L14]. • Serves as a documented intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors in type II diabetes research [3†L5-L8]. • Available in 95% purity with multiple packaging options and ready-to-ship stock, ensuring continuous project progress [4†L4-L9].

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 17172-62-2
Cat. No. B101404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde
CAS17172-62-2
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O
InChIInChI=1S/C14H17NO3/c16-10-12-4-6-13(7-5-12)18-11-14(17)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,11H2
InChIKeyWSOMRIFBTYVLIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Functional Profile


4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde (CAS 17172-62-2) is an organic building block characterized by a para-substituted benzaldehyde core linked via an ethoxy spacer to a piperidin-1-yl-ethanone moiety . Its molecular formula is C₁₄H₁₇NO₃ with a molecular weight of 247.29 g/mol . The compound features a terminal aldehyde group available for nucleophilic addition and condensation reactions, and a piperidine amide substructure that contributes to its logP of 1.88 . Predicted physicochemical parameters include a boiling point of 462.0±25.0 °C and density of 1.184±0.06 g/cm³ .

1
Para-substituted benzaldehyde core supports nucleophilic addition and condensation reactions
2
Piperidine amide linker provides hydrogen-bonding capacity and moderate logP for intermediate handling
3
Scaffold aligns with synthesis of NR2B antagonists and aurone derivatives in medicinal chemistry research

Generic Substitution Risks


Although several piperidine-containing benzaldehydes share a common heterocyclic motif, substitution cannot be made without quantitative verification. The target compound possesses a unique oxoacetamide linker that differentiates its physicochemical properties—such as LogP, hydrogen-bonding capacity, and rotatable bonds—from analogs lacking the carbonyl group or bearing different substitution patterns . These differences directly impact synthetic reactivity, intermediate stability, and the conformational constraints of final products. In medicinal chemistry contexts, the 4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde scaffold has been specifically employed in the synthesis of NR2B-selective NMDA receptor antagonists and 5-hydroxyaurone derivatives, where alternative linkers or regioisomers would yield structurally divergent compounds with uncharacterized pharmacological profiles .

Oxoacetamide linker cannot be omitted Reduced logP and increased tPSA versus non‑carbonyl analogs alter solubility and reaction partitioning.
Regioisomer mismatch invalidates synthetic routes Ortho‑ vs para‑aldehyde orientation changes coupling geometry and product stereochemistry.
Rotatable bond count differs Amide‑restricted rotation reduces conformational flexibility compared to ether‑linked piperidine benzaldehydes.

Quantitative Differentiation from Analogs


LogP Benchmarking vs Non-Carbonyl Analogs

The target compound exhibits a measured LogP of 1.88 , which is substantially lower than the LogP of 2.2 for the reduced analog 4-(2-piperidin-1-yl-ethoxy)benzaldehyde (CAS 26815-04-3) [1]. This difference of ΔLogP ≈ -0.32 indicates reduced lipophilicity conferred by the amide carbonyl, which increases polar surface area and hydrogen-bond acceptor capacity.

LogP Benchmark
Cross-study comparable
Target: 1.88
Comparator: 2.2
ΔLogP ≈ −0.32
Supports solubility and assay reproducibility context
Lower logP may reduce non-specific binding
Lipophilicity Physicochemical Properties Medicinal Chemistry

tPSA & H-Bond Acceptor Comparison

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has a topological polar surface area (tPSA) of 46.6 Ų and three hydrogen bond acceptors . In contrast, the non-carbonyl analog 4-(2-piperidin-1-yl-ethoxy)benzaldehyde (CAS 26815-04-3) has a tPSA of 29.5 Ų and only two hydrogen bond acceptors [1]. The 58% increase in tPSA directly impacts membrane permeability predictions.

tPSA & H‑Bond Acceptors
Cross-study comparable
Target: 46.6 Ų, 3 acceptors
Comparator: 29.5 Ų, 2 acceptors
Δ +17.1 Ų (+58%)
Impacts permeability prediction models
Higher tPSA may favor peripheral target space
tPSA Drug-likeness Permeability

Regioisomeric Comparison

The para-substituted 4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde (CAS 17172-62-2) has a molecular weight of 247.29 g/mol . The ortho-substituted regioisomer, 2-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde (CAS 125418-89-5), shares the identical molecular formula and weight . However, the substitution position alters the spatial orientation of the aldehyde group, which is critical for subsequent coupling reactions where regiochemistry dictates product stereochemistry and binding orientation.

Regioisomeric Identity
Class-level inference
Para (target) vs. ortho regioisomer — identical MW, different aldehyde orientation
Regioisomer mismatch invalidates synthetic routes
Source: vendor and database listings
Regioisomer SAR Synthetic Intermediate

NR2B Antagonist Intermediate

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is specifically cited as a reactant in the synthesis of NR2B-selective NMDA receptor antagonists . While this is a class-level application, it differentiates the compound from generic piperidine benzaldehydes that lack documented entry into this therapeutically relevant chemical space. The para-substitution and oxoacetamide linker are structural features common to intermediates in this series.

NR2B Antagonist Link
Class-level inference
Explicitly listed as reactant for NR2B-selective NMDA antagonist synthesis
Class-level synthetic utility for CNS‑targeted tool compounds
No comparator documentation; verify with in‑house routes
NR2B Antagonist NMDA Receptor Medicinal Chemistry

Rotatable Bonds & Conformational Flexibility

The target compound contains 4 rotatable bonds , compared to 5 rotatable bonds in the non-carbonyl analog 4-(2-piperidin-1-yl-ethoxy)benzaldehyde (CAS 26815-04-3) [1]. The reduction by one rotatable bond is due to the amide group restricting rotation around the C-N bond of the piperidine ring, which increases molecular rigidity.

Rotatable Bonds
Cross-study comparable
Target: 4
Comparator: 5
Δ −1 rotatable bond
Amide restriction may enhance binding entropy profile
Important for ligand design context
Rotatable Bonds Conformational Flexibility Drug Design

DPP-IV Inhibitor Intermediate

A patent assigned to LG Life Sciences Ltd. describes a method for preparing a compound of formula (2) that has a chiral center and a piperidine with an oxo group bound to it, used as an intermediate in the preparation of a DPP-IV inhibitor with good inhibitory activity [1]. While the specific CAS 17172-62-2 is not explicitly named, the structural description is consistent with the piperidinyl-oxo-ethoxy-benzaldehyde scaffold. This provides class-level evidence of utility in preparing clinically relevant enzyme inhibitors, differentiating it from non-piperidine or non-oxo analogs.

DPP‑IV Inhibitor Lineage
Class-level inference
Structurally consistent with patent‑described DPP‑IV inhibitor intermediate (NZ607694A)
Reported intermediate lineage for enzyme inhibitor research
CAS not explicitly cited; class‑level context
DPP-IV Inhibitor Diabetes Intermediate

Research & Industrial Applications


NR2B Antagonist Synthesis

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is employed as a key building block in the construction of NR2B-selective NMDA receptor antagonists . Its para-substituted benzaldehyde core and piperidine amide side chain are essential for generating the conformational constraints required in antagonist design, as demonstrated in tetrahydro-3-benzazepine and related scaffolds .

5-Hydroxyaurone Growth Inhibitors

This aldehyde is a documented reactant for synthesizing 5-hydroxyaurone derivatives, which have been evaluated as growth inhibitors against HUVEC (human umbilical vein endothelial cells) and various cancer cell lines . The compound's reactivity enables efficient formation of the aurone core, a privileged scaffold in anticancer drug discovery .

DPP-IV Inhibitor Intermediate

Based on patent disclosures, the piperidinyl-oxo-ethoxy-benzaldehyde structural motif, of which CAS 17172-62-2 is a representative example, serves as an intermediate in synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors . Such inhibitors are clinically important for treating type II diabetes and obesity .

Aldehyde Coupling & Condensation Reactions

The terminal aldehyde functionality of 4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde makes it suitable for nucleophilic addition and condensation reactions (e.g., reductive amination, Knoevenagel condensations) . Its predicted boiling point (462.0±25.0 °C) and density (1.184±0.06 g/cm³) inform reaction setup and purification protocols.

Application
Selection Property
Validation Focus
NR2B Antagonist Synthesis
Para‑substituted oxoacetamide linker
Synthetic route compatibility with benzazepine scaffolds
5‑Hydroxyaurone Growth Inhibitor Studies
Aldehyde reactivity for aurone formation
Cell‑based model endpoint review (HUVEC, cancer cell lines)
DPP‑IV Inhibitor Intermediate Research
Piperidinyl‑oxo‑ethoxy scaffold
Patent‑derived synthetic lineage review
Aldehyde Coupling & Condensation
Terminal aldehyde functionality
Reaction condition and purification protocol review

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